5-甲氧基-3H-异苯并呋喃-1-酮

描述

Synthesis Analysis

The synthesis of this compound can be achieved through various methods, including one-step procedures from indane derivatives in subcritical water . This environmentally benign approach utilizes molecular oxygen as an oxidant, resulting in the formation of isobenzofuran-1(3H)-one.

Molecular Structure Analysis

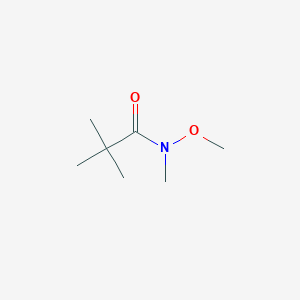

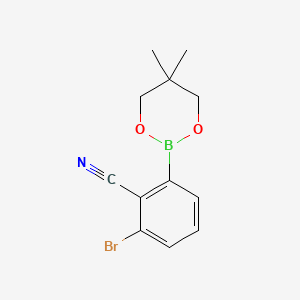

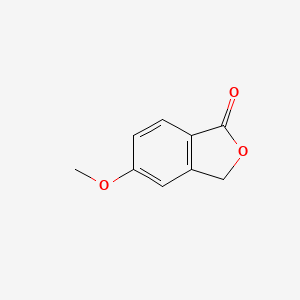

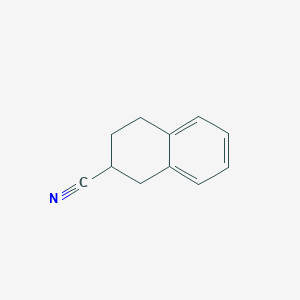

The molecular structure of 5-methoxy-3H-isobenzofuran-1-one consists of a fused isobenzofuran ring with a methoxy group at the 5-position. The chemical formula is C9H8O3 , and the molecular weight is approximately 164.16 g/mol .

Physical And Chemical Properties Analysis

科学研究应用

抗氧化活性

包括5-甲氧基-3H-异苯并呋喃-1-酮在内的异苯并呋喃酮衍生物已被发现具有强大的抗氧化活性 . 在一项研究中,与5-甲氧基-3H-异苯并呋喃-1-酮类似的化合物表现出强大的抗氧化活性,其EC50值在微摩尔范围内 . 这使它们成为开发新型抗氧化药物的潜在候选者。

抗菌特性

异苯并呋喃酮衍生物以其抗菌特性而闻名 . 尽管关于5-甲氧基-3H-异苯并呋喃-1-酮的具体研究有限,但由于其结构与其他异苯并呋喃酮类似,因此该化合物也可能表现出抗菌活性。

抗血小板活性

据报道,异苯并呋喃酮衍生物具有抗血小板活性 . 这表明5-甲氧基-3H-异苯并呋喃-1-酮可能用于预防或治疗血栓形成疾病。

细胞毒性

一些异苯并呋喃酮衍生物已证明具有细胞毒性 . 因此,5-甲氧基-3H-异苯并呋喃-1-酮在癌症研究和治疗中也可能具有潜在的应用。

抗心律失常作用

异苯并呋喃酮衍生物与抗心律失常作用有关 . 这表明5-甲氧基-3H-异苯并呋喃-1-酮可能用于治疗心脏心律失常。

绿色化学应用

5-甲氧基-3H-异苯并呋喃-1-酮可以在没有有机溶剂和金属盐/络合物的情况下,通过亚临界水从茚烷衍生物合成 . 这种方法是环保的,符合绿色化学的原则 .

作用机制

Target of Action

Isobenzofuranone derivatives, which include 5-methoxy-3h-isobenzofuran-1-one, have been reported to exhibit potent antioxidant activity . This suggests that the compound may interact with reactive oxygen species (ROS) or other molecules involved in oxidative stress.

Mode of Action

It is known that isobenzofuranone derivatives can interrupt respiration and cause electrolyte leakage due to cell membrane damage . This suggests that 5-Methoxy-3H-isobenzofuran-1-one may interact with its targets, leading to changes in cellular processes such as respiration and membrane integrity.

Biochemical Pathways

Given its antioxidant activity, it can be inferred that the compound may influence pathways related to oxidative stress and cellular damage .

Result of Action

Based on the reported antioxidant activity of isobenzofuranone derivatives , it can be inferred that 5-Methoxy-3H-isobenzofuran-1-one may help in neutralizing ROS, thereby reducing oxidative stress and potential cellular damage.

Action Environment

It’s worth noting that the compound was isolated from fungi that inhabit special and extreme environments . This suggests that the compound may have unique physiological and biochemical properties that allow it to function effectively in these environments.

生化分析

Biochemical Properties

5-Methoxy-3H-isobenzofuran-1-one has been found to exhibit potent antioxidant activity This suggests that it may interact with enzymes, proteins, and other biomolecules involved in oxidative stress pathways

Cellular Effects

For instance, some isobenzofuranone derivatives have been found to exhibit cytotoxic and antibacterial activities . It’s plausible that 5-Methoxy-3H-isobenzofuran-1-one may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its antioxidant activity, it may exert its effects at the molecular level through interactions with biomolecules involved in oxidative stress pathways

属性

IUPAC Name |

5-methoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-11-7-2-3-8-6(4-7)5-12-9(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMRELXLQGRFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441337 | |

| Record name | 5-methoxy-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4741-62-2 | |

| Record name | 5-Methoxyphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4741-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methoxy-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of 5-Methoxyisobenzofuran-1(3H)-one as revealed by X-ray diffraction?

A1: X-ray diffraction analysis of 5-Methoxyisobenzofuran-1(3H)-one revealed that the molecule adopts a predominantly planar conformation. [] This means the atoms within the molecule lie roughly within the same plane. The crystal packing analysis revealed the presence of weak intermolecular interactions, specifically C–H···X (where X represents either π electrons or oxygen atoms). [] These weak interactions contribute to the overall stability and arrangement of the molecules within the crystal lattice.

Q2: Are there any known biological activities associated with 5-Methoxyisobenzofuran-1(3H)-one or its derivatives?

A2: While the provided research focuses primarily on the structural characterization of 5-Methoxyisobenzofuran-1(3H)-one, it highlights that isobenzofuran-1(3H)-one derivatives, also called phthalides, are known to exhibit a diverse range of biological activities. [] These activities include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxybenzo[d]thiazole-2(3H)-thione](/img/structure/B1589282.png)